molecular formula C7H13BrO5 B3056774 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol CAS No. 7404-26-4

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol

Cat. No. B3056774
CAS RN: 7404-26-4
M. Wt: 257.08 g/mol
InChI Key: PVACZFVRYLENKH-UHFFFAOYSA-N
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Description

The compound “2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol” is an organic molecule that contains a bromomethyl group (-CH2Br), a methoxy group (-OCH3), and three hydroxyl groups (-OH) attached to an oxane ring . The presence of these functional groups suggests that this compound could participate in various chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, bromomethyl compounds are often synthesized through free radical reactions or nucleophilic substitutions . The methoxy group can be introduced through Williamson ether synthesis, and the hydroxyl groups might be introduced through various oxidation reactions .


Chemical Reactions Analysis

The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The hydroxyl and methoxy groups might participate in condensation reactions or act as weak acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar hydroxyl and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Liu et al. (2008) developed a convenient approach for the synthesis of a compound closely related to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol, emphasizing the importance of such compounds in chemical synthesis and highlighting methods to avoid undesired isomers during preparation (Liu, Li, Lu, & Miao, 2008).

Solubility and Physical Properties

  • Research by Zhang et al. (2012) investigated the solubility of compounds similar to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol in ethanol-water solutions, providing insights into the physical properties and solubility behavior of such compounds in mixed solvents (Zhang, Gong, Wang, & Qu, 2012).

Medicinal Chemistry Applications

  • A computational study by Muthusamy and Krishnasamy (2016) on a compound structurally similar to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol investigated its potential role in diabetes management. This highlights the relevance of such compounds in exploring new treatments for chronic diseases (Muthusamy & Krishnasamy, 2016).

Polymer Science

  • Uhrich et al. (1992) demonstrated the use of a compound related to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol in the synthesis of hyperbranched polyethers, indicating its potential application in polymer science (Uhrich, Hawker, Fréchet, & Turner, 1992).

Novel Organic Structures

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in a biological context, the compound might interact with biological macromolecules through its polar functional groups .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

2-(bromomethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVACZFVRYLENKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CBr)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995456
Record name Methyl 6-bromo-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol

CAS RN

7404-26-4, 7465-44-3
Record name NSC403456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-bromo-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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